Welcome to the BenchChem Online Store!
molecular formula C7H11N3 B8796137 3-(Pyrazin-2-yl)propan-1-amine

3-(Pyrazin-2-yl)propan-1-amine

Cat. No. B8796137
M. Wt: 137.18 g/mol
InChI Key: CWJOSFPZYDVFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06953785B2

Procedure details

N-[3-(2-Pyrazinyl)propyl]phthalimide (521 mg, 1.95 mmol) was dissolved in chloroform (15 mL) followed by addition of anhydrous hydrazine (1.5 mL), and then the mixture was stirred at room temperature for 20 hours. The resulting precipitate was removed by filtration, and the filtrate was washed with water and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and 2-(3-aminopropyl)pyrazine (240 mg; yield 90%) was thus obtained.
Name
N-[3-(2-Pyrazinyl)propyl]phthalimide
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH2:7][CH2:8][CH2:9][N:10]1C(=O)C2=CC=CC=C2C1=O.NN>C(Cl)(Cl)Cl>[NH2:10][CH2:9][CH2:8][CH2:7][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1

Inputs

Step One
Name
N-[3-(2-Pyrazinyl)propyl]phthalimide
Quantity
521 mg
Type
reactant
Smiles
N1=C(C=NC=C1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NCCCC1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.